1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound that features a unique structure combining an azepane ring and an indole moiety. The presence of these two functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:
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Formation of the Indole Derivative: : The starting material, 4-methoxyindole, undergoes a reaction with an appropriate acylating agent to introduce the ethanone group. This can be achieved using reagents like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Azepane Ring: : The intermediate product is then reacted with azepane (hexamethyleneimine) under nucleophilic substitution conditions. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(morpholin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is unique due to the presence of the azepane ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with other ring structures. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(4-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C17H22N2O2/c1-21-16-8-6-7-15-14(16)9-12-19(15)13-17(20)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3 |
InChI Key |
FUSBVXVVSAPJDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCCCCC3 |
Origin of Product |
United States |
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